4-Chloro-5-hydroxy-2-nitrobenzoic acid
CAS No.: 20689-70-7
Cat. No.: VC3019181
Molecular Formula: C7H4ClNO5
Molecular Weight: 217.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20689-70-7 |
|---|---|
| Molecular Formula | C7H4ClNO5 |
| Molecular Weight | 217.56 g/mol |
| IUPAC Name | 4-chloro-5-hydroxy-2-nitrobenzoic acid |
| Standard InChI | InChI=1S/C7H4ClNO5/c8-4-2-5(9(13)14)3(7(11)12)1-6(4)10/h1-2,10H,(H,11,12) |
| Standard InChI Key | QCHIKMGLJXCQCR-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1O)Cl)[N+](=O)[O-])C(=O)O |
| Canonical SMILES | C1=C(C(=CC(=C1O)Cl)[N+](=O)[O-])C(=O)O |
Introduction
Molecular Structure and Basic Properties
4-Chloro-5-hydroxy-2-nitrobenzoic acid is an organic compound with the molecular formula C7H4ClNO5 and a molecular weight of 217.56 g/mol. It is identified by the CAS number 20689-70-7 and is classified as a halogenated aromatic compound due to the presence of chlorine in its structure. The compound's IUPAC name is 4-chloro-5-hydroxy-2-nitrobenzoic acid, reflecting its structural composition.
Physical and Chemical Properties
The physical and chemical properties of 4-Chloro-5-hydroxy-2-nitrobenzoic acid are influenced by its functional groups, which include a carboxyl group, a nitro group, a hydroxyl group, and a chlorine atom. These functional groups contribute to the compound's reactivity patterns and potential applications in various chemical transformations.
Table 1: Basic Physical and Chemical Properties of 4-Chloro-5-hydroxy-2-nitrobenzoic acid
| Property | Value |
|---|---|
| Molecular Formula | C7H4ClNO5 |
| Molecular Weight | 217.56 g/mol |
| CAS Number | 20689-70-7 |
| Appearance | Crystalline solid |
| Functional Groups | Carboxyl, nitro, hydroxyl, chloro |
| Classification | Halogenated aromatic compound |
Synthesis Methods
The synthesis of 4-Chloro-5-hydroxy-2-nitrobenzoic acid typically involves multi-step reactions starting from simpler benzoic acid derivatives. Common synthetic approaches include nitration, chlorination, and hydroxylation reactions, which require careful control of conditions to achieve the desired substitution pattern.
Synthetic Pathways
The synthesis pathways can be carried out in various orders depending on the starting material and the desired efficiency of the synthesis. Reaction conditions must be carefully controlled to prevent over-nitration and ensure high yields of the desired product. Typical yields for this synthesis can exceed 85% when optimized conditions are applied.
Production from Environmental Processes
An interesting aspect of 4-Chloro-5-hydroxy-2-nitrobenzoic acid is its formation during environmental processes. Research has identified it as a chlorination by-product of 3-methyl-4-nitrophenol (3M4NP), which is a hydrolysate of the pesticide fenitrothion . This formation occurs during water chlorination processes, such as those used in water purification plants, when water containing pesticides or their degradation products is treated with chlorine .
Research Findings
Formation during Water Chlorination
A significant research finding is the identification of 4-Chloro-5-hydroxy-2-nitrobenzoic acid (referred to as C5H2NB in some studies) as a chlorination by-product of 3-methyl-4-nitrophenol (3M4NP), which is a typical hydrolysate of fenitrothion, a widely used organophosphorus pesticide in Japan .
In a study conducted by Takanashi et al., researchers chlorinated 3M4NP and analyzed the resulting products using high-resolution LC/MS . Through accurate mass analysis and collision-induced dissociation (CID) experiments, they identified 4-Chloro-5-hydroxy-2-nitrobenzoic acid as one of the products formed during the chlorination process .
| Compound | MFP (net rev./µmol) |
|---|---|
| 5-hydroxy-2-nitrobenzoic acid | 3,400 |
| 3-methyl-4-nitrophenol (3M4NP) | 2,700 |
This finding indicates that 4-Chloro-5-hydroxy-2-nitrobenzoic acid is a candidate mutagen that could be produced when water containing fenitrothion or its degradation products undergoes chlorination during water purification processes . This has significant implications for water treatment practices, especially in regions where fenitrothion is commonly used as an insecticide.
Analytical Detection Methods
The research utilized sophisticated analytical techniques to identify and characterize 4-Chloro-5-hydroxy-2-nitrobenzoic acid in complex mixtures:
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High-resolution LC/MS analysis was employed to detect the compound based on its molecular mass .
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Collision-induced dissociation (CID) experiments were performed to confirm the structure by analyzing fragment ions .
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The researchers observed fragment ions at m/z 198.9679, 187.9757, 170.9731, and 136.0043, corresponding to the losses of OH, CO, COOH, and Cl functional groups, respectively .
These analytical methods provide valuable approaches for detecting and monitoring this compound in environmental samples, which is crucial for assessing water quality and safety.
| Category | Details |
|---|---|
| Signal Word | Danger |
| Hazard Statements | H302 (Harmful if swallowed) H315 (Causes skin irritation) H317 (May cause an allergic skin reaction) H318 (Causes serious eye damage) H410 (Very toxic to aquatic life with long-lasting effects) |
| Precautionary Statements | P261, P264, P270, P272, P273, P280, P301+P312+P330, P302+P352, P305+P351+P338+P310, P333+P313, P391, P501 |
| Manufacturer | Product Number | Packaging | Price (USD) |
|---|---|---|---|
| TRC | C612615 | 100mg | $220 |
| TRC | C612615 | 50mg | $155 |
| Chemcia Scientific | AA10-1915 | 1g | $395 |
| Alichem | 20689707 | 5g | $1,407 |
| Alichem | 20689707 | 10g | $1,989.90 |
This pricing information indicates that 4-Chloro-5-hydroxy-2-nitrobenzoic acid is a relatively expensive specialized chemical, likely due to its complex synthesis process and limited large-scale production.
Related Compounds
The methyl ester derivative of 4-Chloro-5-hydroxy-2-nitrobenzoic acid (4-Chloro-5-hydroxy-2-nitrobenzoic acid methyl ester, CAS: 1113049-82-3) is also commercially available . This derivative has the molecular formula C8H6ClNO5 and a molecular weight of 231.59 g/mol .
Another related compound is 2-Chloro-4-hydroxy-5-nitrobenzoic acid (CAS: 792952-51-3), which has the same molecular formula (C7H4ClNO5) and molecular weight (217.56 g/mol) but differs in the positions of the functional groups .
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